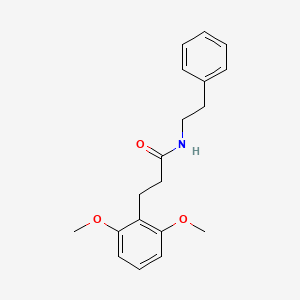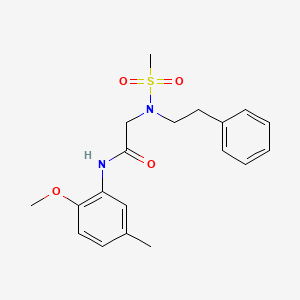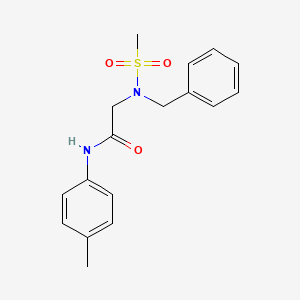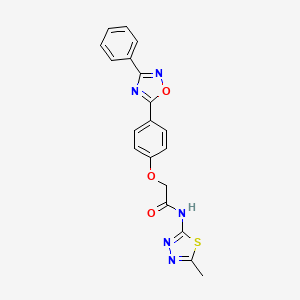
3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide, also known as 2C-D, is a synthetic phenethylamine compound that belongs to the 2C family of psychedelics. It was first synthesized in 1970 by Alexander Shulgin and is known for its unique effects on the human mind and body.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide involves its interaction with the serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which leads to the activation of these receptors. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide are not well understood. However, studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It has also been found to cause changes in brain activity, including alterations in the activity of the default mode network, which is involved in self-referential thinking and introspection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide in lab experiments is its unique effect on the serotonin receptors in the brain. This makes it a useful tool for studying the role of these receptors in mood and cognition. However, one limitation of using 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide is its potential for abuse and its illegal status in many countries. This makes it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide. One direction is to study its potential therapeutic effects in the treatment of mood disorders such as depression and anxiety. Another direction is to study its effects on the brain and body in more detail to better understand its mechanism of action and potential side effects. Finally, research could be done on the synthesis of new analogs of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide that may have different effects on the brain and body.
Métodos De Síntesis
The synthesis of 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide involves the reaction of 2,6-dimethoxybenzaldehyde with nitroethane to form 2,6-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 2,6-dimethoxyphenylpropan-2-amine. This compound is then acylated with phenethylamine to form 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide.
Aplicaciones Científicas De Investigación
3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide has been used in scientific research to study its effects on the human brain and body. It has been found to have a unique effect on the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. Studies have shown that 3-(2,6-dimethoxyphenyl)-N-phenethylpropanamide has a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and cognition.
Propiedades
IUPAC Name |
3-(2,6-dimethoxyphenyl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-17-9-6-10-18(23-2)16(17)11-12-19(21)20-14-13-15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUORNUSSALWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethoxyphenyl)-N-(2-phenylethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)







![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)